molecular formula C17H17N5O2 B221594 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol

Cat. No. B221594
M. Wt: 323.35 g/mol
InChI Key: YWUGJACHBRMFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol may have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing oxidative stress, and inhibiting the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol in lab experiments is its potential as a multi-purpose compound with applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the research of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol. Some of these include further studies on its potential as an anticancer and antimicrobial agent, as well as investigating its potential use in other fields such as material science and nanotechnology. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in other fields.

Synthesis Methods

The synthesis of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with ethyl acetoacetate, followed by the condensation of the resulting product with 4-chloro-2-nitrophenol. The final step involves the reduction of the nitro group to an amino group using sodium dithionite.

Scientific Research Applications

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anticancer agent, antimicrobial agent, and antioxidant.

properties

Product Name

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol

InChI

InChI=1S/C17H17N5O2/c1-2-24-13-9-5-6-10(14(13)23)15-20-16(18)21-17-19-11-7-3-4-8-12(11)22(15)17/h3-9,15,23H,2H2,1H3,(H3,18,19,20,21)

InChI Key

YWUGJACHBRMFKG-UHFFFAOYSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)C2N=C(N=C3N2C4=CC=CC=C4N3)N

SMILES

CCOC1=CC=CC(=C1O)C2N=C(N=C3N2C4=CC=CC=C4N3)N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2N=C(N=C3N2C4=CC=CC=C4N3)N

Origin of Product

United States

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